molecular formula C8H8FNO2 B12848546 1-(3-Fluoro-2-methoxypyridin-4-YL)ethanone

1-(3-Fluoro-2-methoxypyridin-4-YL)ethanone

Cat. No.: B12848546
M. Wt: 169.15 g/mol
InChI Key: OIJKEDWMSBVTCM-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-methoxypyridin-4-yl)ethan-1-one is a chemical compound belonging to the pyridine family It is characterized by the presence of a fluorine atom at the third position and a methoxy group at the second position of the pyridine ring, with an ethanone group attached at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2-methoxypyridin-4-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-2-methoxypyridine as the starting material.

    Acylation Reaction: The key step involves the acylation of 3-fluoro-2-methoxypyridine using an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: In an industrial setting, the production of 1-(3-Fluoro-2-methoxypyridin-4-yl)ethan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-2-methoxypyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(3-Fluoro-2-methoxypyridin-4-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Research: It is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-methoxypyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    1-(5-Fluoro-2-methoxypyridin-4-yl)ethan-1-one: Similar structure but with the fluorine atom at the fifth position.

    1-(3-Fluoro-2-methoxypyridin-4-yl)propan-1-one: Similar structure but with a propanone group instead of an ethanone group.

    1-(4-Fluoro-2-methoxypyridin-3-yl)ethan-1-one: Similar structure but with the fluorine atom at the fourth position and the methoxy group at the third position.

Uniqueness: 1-(3-Fluoro-2-methoxypyridin-4-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorine atom and methoxy group significantly influences its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

1-(3-fluoro-2-methoxypyridin-4-yl)ethanone

InChI

InChI=1S/C8H8FNO2/c1-5(11)6-3-4-10-8(12-2)7(6)9/h3-4H,1-2H3

InChI Key

OIJKEDWMSBVTCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=NC=C1)OC)F

Origin of Product

United States

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